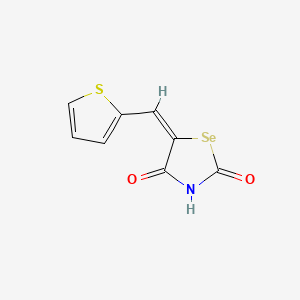
5-(2-Thienylmethylene)-2,4-selenazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Thienylmethylene)-2,4-selenazolidinedione is a heterocyclic compound that features a selenazolidinedione core with a thienylmethylene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienylmethylene)-2,4-selenazolidinedione typically involves the condensation of thiophene-2-carboxaldehyde with 2,4-selenazolidinedione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Thienylmethylene)-2,4-selenazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienylmethylene group can participate in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the thienylmethylene group.
Reduction: Reduced forms of the selenazolidinedione core.
Substitution: Substituted thienylmethylene derivatives.
Applications De Recherche Scientifique
5-(2-Thienylmethylene)-2,4-selenazolidinedione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-(2-Thienylmethylene)-2,4-selenazolidinedione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .
Comparaison Avec Des Composés Similaires
- N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene
Comparison: 5-(2-Thienylmethylene)-2,4-selenazolidinedione is unique due to the presence of the selenazolidinedione core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
82085-60-7 |
|---|---|
Formule moléculaire |
C8H5NO2SSe |
Poids moléculaire |
258.17 g/mol |
Nom IUPAC |
(5E)-5-(thiophen-2-ylmethylidene)-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C8H5NO2SSe/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+ |
Clé InChI |
SCMWDWNQAZTVSO-GQCTYLIASA-N |
SMILES isomérique |
C1=CSC(=C1)/C=C/2\C(=O)NC(=O)[Se]2 |
SMILES canonique |
C1=CSC(=C1)C=C2C(=O)NC(=O)[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


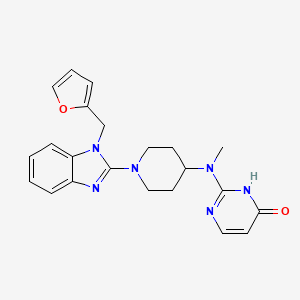
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
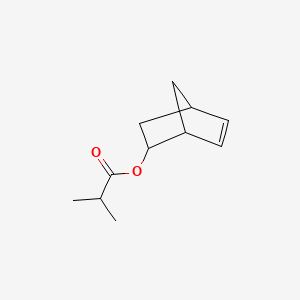

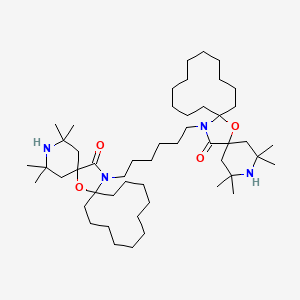
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

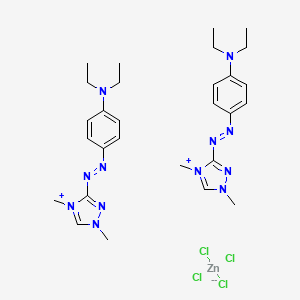


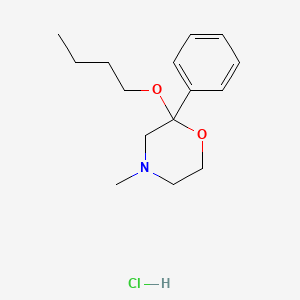

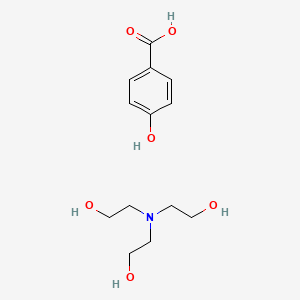
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
